MDL-12,330A 塩酸塩

概要

説明

科学的研究の応用

Cancer Research

MDL-12,330A has been investigated for its potential role in sensitizing cancer cells to apoptosis. A study demonstrated that MDL-12,330A enhances TRAIL-induced apoptosis in gastric cancer cells. At concentrations of 20 µM and above, it induced significant cell death through both apoptotic and non-apoptotic mechanisms. The study highlighted the compound's ability to upregulate death receptor 5 (DR5) via CHOP-mediated pathways, suggesting its potential as a therapeutic agent in gastric cancer treatment .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| SNU601 | 10-30 | Induced apoptosis | |

| SNU638 | 10-30 | Enhanced TRAIL sensitivity | |

| AGS | 10-30 | Increased cell death |

Stem Cell Research

In the context of mesenchymal stem cells (MSCs), MDL-12,330A has been utilized to investigate the role of cAMP signaling in mechanotransduction. The compound effectively blocked fluid shear stress-induced increases in cAMP levels, confirming that MSC responses to mechanical stimuli are dependent on adenylyl cyclase activity . This highlights its utility in studying stem cell behavior and differentiation.

Neurobiology

MDL-12,330A has also been employed in neurobiological studies to explore its effects on neuronal signaling pathways. For instance, it was shown to modulate dopamine receptor activity by inhibiting Src phosphorylation in retinal neurons. This suggests that MDL-12,330A can influence neurotransmitter signaling and neuronal excitability .

Endocrinology

Research has indicated that MDL-12,330A can potentiate insulin secretion from pancreatic beta cells by prolonging action potential duration through the blockade of voltage-dependent potassium channels. This effect was observed at concentrations that did not significantly inhibit adenylyl cyclase activity, indicating that its mechanism may involve both specific and non-specific actions .

作用機序

MDL-12,330A 塩酸塩は、ATPを環状AMPに変換する酵素であるアデニル酸シクラーゼを阻害することによって作用します。この阻害は、環状AMPレベルの低下につながり、さまざまな細胞プロセスに影響を与えます。この化合物は、電位依存性カリウムチャネルブロッカーとしても作用し、活動電位の持続時間を延長し、インスリン分泌を促進します。 さらに、細胞へのカルシウムの流入を阻害します .

類似化合物:

SQ 22,536: 同様の特性を持つ別のアデニル酸シクラーゼ阻害剤。

NPS2143 塩酸塩: カルシウムの流入を阻害する化合物。

H-89 二塩酸塩水和物: 重複する応用を持つタンパク質キナーゼ阻害剤.

独自性: MDL-12,330A 塩酸塩は、アデニル酸シクラーゼ阻害剤と電位依存性カリウムチャネルブロッカーの両方としての二重の役割のためにユニークです。 この作用の組み合わせは、環状AMPシグナル伝達と細胞電気生理学に関する研究において貴重なツールとなります .

生化学分析

Biochemical Properties

MDL-12,330A hydrochloride interacts with several enzymes and proteins. It acts as a voltage-gated potassium channel blocker (KV), leading to the extension of action potential duration (APD) and favoring insulin secretion . It also blocks calcium (Ca 2+) entry .

Cellular Effects

MDL-12,330A hydrochloride has a profound impact on various types of cells and cellular processes. It has been used to block cyclic AMP signaling in mesenchymal stem/stromal cells (MSC) . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, MDL-12,330A hydrochloride exerts its effects through several mechanisms. It acts as a voltage-gated potassium channel blocker, leading to the extension of action potential duration . This action favors insulin secretion . It also blocks calcium entry into cells .

Metabolic Pathways

MDL-12,330A hydrochloride is involved in several metabolic pathways. It plays a role in the adenylyl cyclase/cAMP signaling pathway

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MDL-12,330A Hydrochloride involves the cyclization of a phenylcyclopentylamine derivative with azacyclotridec-1-ene. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of MDL-12,330A Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of ≥98% (HPLC). The compound is then isolated and purified through crystallization or other suitable methods .

化学反応の分析

反応の種類: MDL-12,330A 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。

還元: 還元反応は、この化合物を還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成され、還元によって化合物の還元型が生成される可能性があります .

4. 科学研究への応用

MDL-12,330A 塩酸塩は、次のような幅広い科学研究への応用があります。

化学: さまざまな化学反応および環状AMPシグナル伝達経路に関する研究における試薬として使用されます。

生物学: 細胞プロセスにおけるアデニル酸シクラーゼの役割を調査するための研究で使用されます。

医学: 環状AMPシグナル伝達に関連する病態における潜在的な治療効果について研究されています。

類似化合物との比較

SQ 22,536: Another adenylyl cyclase inhibitor with similar properties.

NPS2143 Hydrochloride: A compound that also inhibits calcium entry.

H-89 Dihydrochloride Hydrate: A protein kinase inhibitor with overlapping applications.

Uniqueness: MDL-12,330A Hydrochloride is unique due to its dual role as an adenylyl cyclase inhibitor and a voltage-gated potassium channel blocker. This combination of actions makes it a valuable tool in research involving cyclic AMP signaling and cellular electrophysiology .

特性

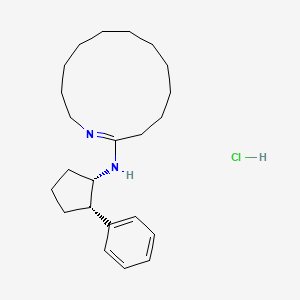

IUPAC Name |

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432999 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40297-09-4 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of MDL-12330A?

A1: MDL-12330A is a potent and reversible inhibitor of adenylate cyclase (AC) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does MDL-12330A exert its inhibitory effect on adenylate cyclase?

A2: While the precise binding site of MDL-12330A on AC remains unclear, research suggests it directly interacts with the enzyme to block its catalytic activity, thus preventing the conversion of ATP to cyclic AMP (cAMP) [, , ].

Q3: What are the downstream consequences of inhibiting adenylate cyclase with MDL-12330A?

A3: Inhibiting AC with MDL-12330A leads to a decrease in intracellular cAMP levels. This reduction affects various cellular processes, as cAMP acts as a crucial second messenger in numerous signaling pathways [, , , , , , , , , , , , , , , , , , , , , , , , , ]. For example, MDL-12330A has been shown to inhibit:

- Duodenal bicarbonate secretion: MDL-12330A significantly reduced prostaglandin E2 (PGE2)-stimulated duodenal bicarbonate secretion, highlighting the role of cAMP in this process [].

- PACAP-induced epinephrine secretion: MDL-12330A selectively inhibited pituitary adenylate cyclase-activating polypeptide (PACAP)-induced epinephrine secretion in the adrenal gland, indicating a specific role of the cAMP pathway in this process [].

- cAMP-dependent chloride secretion: Studies in rat epididymal epithelia showed that MDL-12330A attenuated genistein-induced chloride secretion, a response dependent on basal protein kinase A activity and cAMP [].

Q4: What is the significance of MDL-12330A's selective inhibition of epinephrine but not norepinephrine secretion in response to PACAP?

A4: This selectivity highlights the complexity of intracellular signaling and suggests that PACAP-induced norepinephrine release may involve alternative pathways independent of cAMP, while epinephrine secretion is primarily regulated by a cAMP-dependent mechanism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。